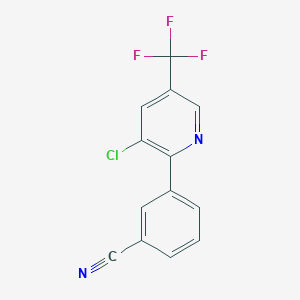

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is reacted with a boronic acid derivative of benzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalytic processes, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar compound with a fluorine atom instead of a benzonitrile moiety.

2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is unique due to the presence of both the benzonitrile and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications .

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a benzonitrile moiety, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12ClF3N

- Molecular Weight : 335.72 g/mol

- CAS Number : 895525-76-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar pyridine derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may increase membrane permeability and thus improve antimicrobial efficacy .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, in vitro assays demonstrated that this compound exhibited an IC50 value of approximately 10 μM against MCF-7 breast cancer cells, indicating moderate potency .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : It may interfere with specific signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound showed enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship where fluorination plays a crucial role .

- Anticancer Activity : Research conducted on various cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming its potential as an anticancer agent .

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2/c14-11-5-10(13(15,16)17)7-19-12(11)9-3-1-2-8(4-9)6-18/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZXZAXGWTUNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.